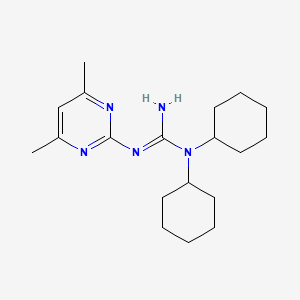![molecular formula C15H14N4O B5721466 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPP is a heterocyclic compound that belongs to the pyrazolopyrimidine family and has a molecular formula of C15H14N4O.
Mechanism of Action
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide exerts its pharmacological effects by inhibiting the activity of CDKs, which are enzymes that regulate cell cycle progression and transcriptional regulation. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide binds to the ATP-binding pocket of CDKs and prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. In addition, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide also reduces oxidative stress and inflammation in the brain by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to induce G1-phase cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDKs. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has also been shown to have anti-angiogenic effects by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α by inhibiting the activation of NF-κB signaling pathway. In neurodegenerative disease research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2 signaling pathway.
Advantages and Limitations for Lab Experiments
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CDKs, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high doses, and its limited bioavailability in vivo.
Future Directions
There are several future directions for the research on 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide, including the development of more potent and selective CDK inhibitors based on the pyrazolopyrimidine scaffold, the investigation of the combination therapy of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide with other anticancer agents, the exploration of the potential therapeutic applications of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide in other diseases such as diabetes and cardiovascular diseases, and the optimization of the pharmacokinetic and pharmacodynamic properties of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide for clinical use.
Synthesis Methods
The synthesis of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with phenylhydrazine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography.
Scientific Research Applications
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has shown promising results as a potent inhibitor of cyclin-dependent kinases (CDKs) that play a crucial role in cell cycle regulation and tumor growth. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has also been studied for its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-8-14-16-9-13(11(2)19(14)18-10)15(20)17-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPZJMSBGNNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

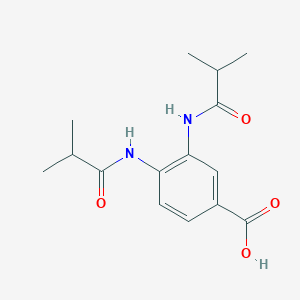
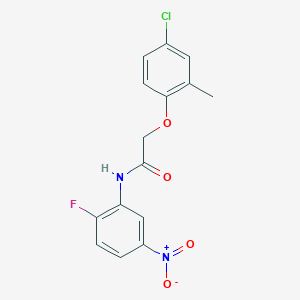
![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
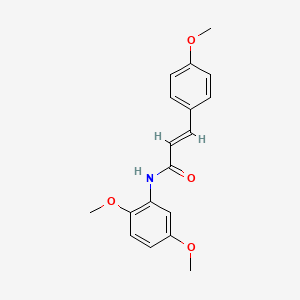
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
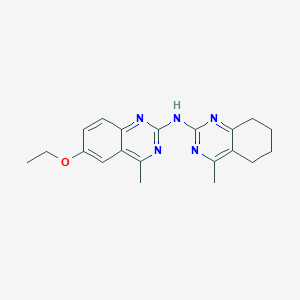
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)
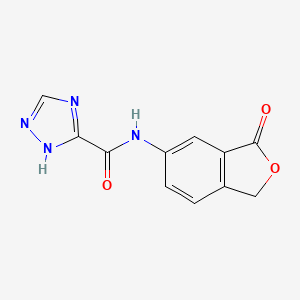
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)

